molecular formula C11H13NO B2690013 (1-Benzofuran-2-ylmethyl)dimethylamine CAS No. 91132-03-5

(1-Benzofuran-2-ylmethyl)dimethylamine

Cat. No.: B2690013
CAS No.: 91132-03-5
M. Wt: 175.231
InChI Key: ICRJVJSYODYAAS-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)dimethylamine is an organic compound that features a benzofuran ring fused to a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)dimethylamine typically involves the reaction of benzofuran derivatives with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzofuran, followed by the addition of dimethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran ketones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)dimethylamine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzofuran-2-ylmethyl)dimethylamine is unique due to the presence of the dimethylamine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRJVJSYODYAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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